4-(5-Bromo-2-fluorophenyl)-2-(3-bromophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole
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Overview
Description
4-(5-BROMO-2-FLUOROPHENYL)-2-(3-BROMOPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their ring(s)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-BROMO-2-FLUOROPHENYL)-2-(3-BROMOPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the pyrimido ring and subsequent bromination and fluorination steps. Common reagents used in these reactions include bromine, fluorine sources, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents like bromine and fluorine. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(5-BROMO-2-FLUOROPHENYL)-2-(3-BROMOPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Halogen atoms like bromine and fluorine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like amines or ethers.
Scientific Research Applications
Chemistry
In chemistry, 4-(5-BROMO-2-FLUOROPHENYL)-2-(3-BROMOPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology and Medicine
In biological and medical research, this compound may be investigated for its potential pharmacological properties. The presence of bromine and fluorine atoms can enhance its binding affinity to biological targets, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of specialty chemicals, agrochemicals, and advanced materials. Its unique properties may offer advantages in specific applications, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 4-(5-BROMO-2-FLUOROPHENYL)-2-(3-BROMOPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(5-BROMO-2-FLUOROPHENYL)-2-(3-BROMOPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE include other heterocyclic compounds with bromine and fluorine substituents. Examples include:
- 4-(5-BROMO-2-FLUOROPHENYL)-1,4-DIHYDROPYRIMIDINE
- 2-(3-BROMOPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE
Uniqueness
The uniqueness of 4-(5-BROMO-2-FLUOROPHENYL)-2-(3-BROMOPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE lies in its specific combination of substituents and ring structures. This configuration can impart distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.
Properties
Molecular Formula |
C22H14Br2FN3 |
---|---|
Molecular Weight |
499.2 g/mol |
IUPAC Name |
4-(5-bromo-2-fluorophenyl)-2-(3-bromophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C22H14Br2FN3/c23-14-5-3-4-13(10-14)19-12-21(16-11-15(24)8-9-17(16)25)28-20-7-2-1-6-18(20)26-22(28)27-19/h1-12,21H,(H,26,27) |
InChI Key |
VKQVJBDMOAMGPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(C=C(N3)C4=CC(=CC=C4)Br)C5=C(C=CC(=C5)Br)F |
Origin of Product |
United States |
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